1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
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Overview
Description
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring bonded to a carbonitrile group and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the reaction of 1-methyl-1H-indazole-5-amine with cyclobutanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced carbonitrile groups.
Substitution: Substituted products with various functional groups replacing the carbonitrile.
Scientific Research Applications
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole-5-amine: A precursor in the synthesis of the compound.
Cyclobutanone: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutane ring and an indazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-[(1-methylindazol-5-yl)amino]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-17-12-4-3-11(7-10(12)8-15-17)16-13(9-14)5-2-6-13/h3-4,7-8,16H,2,5-6H2,1H3 |
InChI Key |
GINUZDICFILVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC3(CCC3)C#N)C=N1 |
Origin of Product |
United States |
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